molecular formula C8H5FN2O B1449509 8-Fluoroquinazolin-4(1H)-one CAS No. 187805-50-1

8-Fluoroquinazolin-4(1H)-one

Cat. No. B1449509
M. Wt: 164.14 g/mol
InChI Key: SMHLOFQPJIEWSB-UHFFFAOYSA-N
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Description

8-Fluoroquinazolin-4(1H)-one is a complex chemical compound used in scientific research. It has a molecular formula of C8H5FN2O and a molecular weight of 164.14 . It is primarily used for research and development purposes and is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of 8-Fluoroquinazolin-4(1H)-one and its derivatives has been a subject of interest in various studies . For instance, a series of quinazolin-4(3H)-one derivatives were designed and synthesized based on the aryloxyphenoxypropionate motif . The synthesis process yielded twenty-nine novel quinazolin-4(3H)-one derivatives in moderate to good yields .


Molecular Structure Analysis

The molecular structure of 8-Fluoroquinazolin-4(1H)-one consists of a quinazoline core with a fluorine atom at the 8th position . The structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at the 6th and 8th positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .


Physical And Chemical Properties Analysis

8-Fluoroquinazolin-4(1H)-one has a molecular formula of C8H5FN2O and a molecular weight of 164.14 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Antibacterial Applications

8-Fluoroquinazolin-4(1H)-one derivatives have shown significant potential in antibacterial applications. For instance, certain compounds with modifications in the 8-Fluoroquinazolin-4(1H)-one structure have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, far exceeding the effectiveness of existing antibiotics like trovafloxacin. A crucial factor for this potent antibacterial activity is the strained conformation of the molecule, which is induced by steric hindrance, causing a distorted orientation out of the core quinolone plane. This highly strained conformation is considered key to the compounds' antibacterial efficacy (Kuramoto et al., 2003).

Fluorescence and Photophysical Applications

8-Fluoroquinazolin-4(1H)-one derivatives have been explored for their unique photophysical properties. One such derivative demonstrated dual fluorescence emission due to intra and intermolecular π-stacking, a phenomenon valuable in the study of molecular interactions and sensor development. This compound displayed a significant “turn on” of fluorescence in certain environments, making it a potential candidate for the development of fluorescent probes or sensors (Rohini et al., 2016).

Synthesis and Chemical Applications

The synthesis of 8-Fluoroquinazolin-4(1H)-one and its derivatives is another area of extensive research, showing the compound's relevance in chemical synthesis. Various methods have been developed for synthesizing these compounds, providing pathways for creating small molecule anticancer drugs and other pharmacologically active compounds. These synthesis methods highlight the importance of 8-Fluoroquinazolin-4(1H)-one as an intermediate in the production of complex molecules with potential therapeutic applications (Layeva et al., 2007).

Interaction with Biological Molecules

Studies have shown that 8-Fluoroquinazolin-4(1H)-one derivatives can interact with biological molecules like lysozyme, a critical enzyme in the immune system. Such interactions were explored through various spectrophotometric studies, highlighting the potential of these compounds in biological systems and their possible therapeutic applications. The importance of the fluorine atom in these interactions was emphasized, shedding light on the compound's potential in drug design and development (Hemalatha et al., 2016).

Corrosion Detection

8-Fluoroquinazolin-4(1H)-one derivatives have also been used as indicators in corrosion detection. For instance, 8-hydroxyquinoline, a derivative, was utilized as a ferric ion-sensitive indicator in epoxy coatings to detect corrosion. This application is crucial in industrial settings where early corrosion detection can prevent structural failures and ensure the longevity of metal structures (Roshan et al., 2018).

Safety And Hazards

The safety data sheet for 8-Fluoroquinazolin-4(1H)-one suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and the chemical should be collected and disposed of in suitable and closed containers .

properties

IUPAC Name

8-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHLOFQPJIEWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445627
Record name 8-Fluoroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinazolin-4(1H)-one

CAS RN

187805-50-1
Record name 8-Fluoroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EV Nosova, GN Lipunova… - Russian Chemical …, 2009 - iopscience.iop.org
Convenient methods for the synthesis of fluorine-containing quinazolines and their oxa and thia analogues are considered. Data on the prospects for using these compounds in …
Number of citations: 25 iopscience.iop.org
T Inokuma, T Inokuma - Development of Novel Hydrogen-Bond Donor …, 2013 - Springer
Two novel hydrogen bond (HB) donor catalysts were designed and developed. By bridging the HB moiety and aryl group with an electron-withdrawing group such as, ketone or sulfone, …
Number of citations: 0 link.springer.com

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